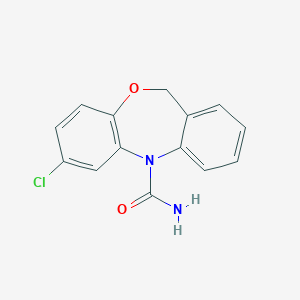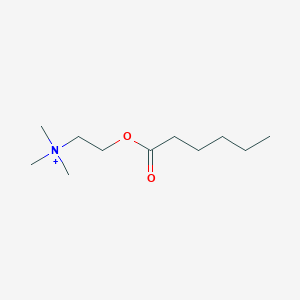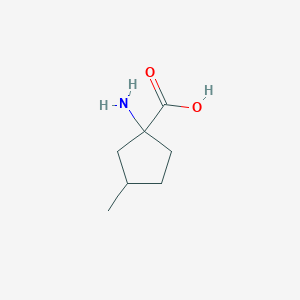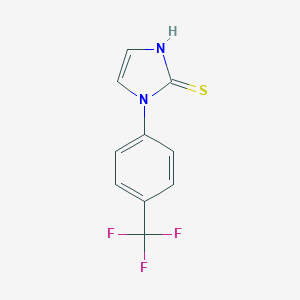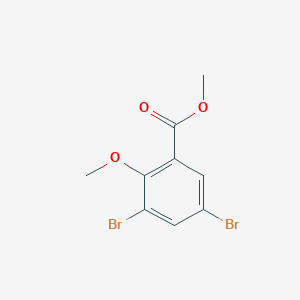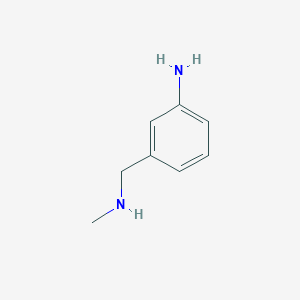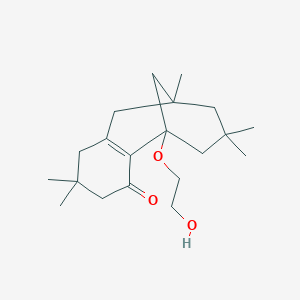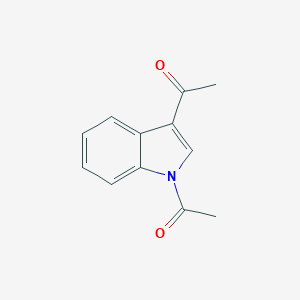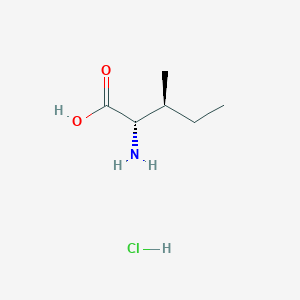
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, also known as EMPEA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMPEA is a derivative of the phenethylamine class of compounds and has been shown to have a range of interesting properties that make it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on the activity of certain ion channels, which may contribute to its overall effects.
Biochemical and Physiological Effects
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter release and uptake, as well as effects on ion channel activity. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further study in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that it is relatively easy to synthesize and purify, making it a reliable compound for use in research. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of interesting properties that make it a promising candidate for further study. However, one limitation of using 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one. One area of interest is in the study of its effects on neurotransmitter release and uptake, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, further study of 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one's anti-proliferative effects on cancer cells may lead to the development of new cancer treatments. Overall, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a promising compound for further study in a range of scientific fields.
Synthesemethoden
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2-ethoxy-5-methoxybenzaldehyde with ethyl magnesium bromide, followed by reaction with acetic anhydride. This method has been shown to produce high yields of pure 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one, making it a reliable method for synthesizing the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have a range of potential applications in scientific research. One area of interest is in the study of the central nervous system, where 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have effects on neurotransmitter release and uptake. Additionally, 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one has been shown to have potential applications in the study of cancer cells, where it has been shown to have anti-proliferative effects.
Eigenschaften
CAS-Nummer |
18086-32-3 |
|---|---|
Produktname |
1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one |
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(2-ethoxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
QHIFTBHIWLURKI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



